Désacétylrifampicine Quinone

Vue d'ensemble

Description

Desacetyl Rifampicin Quinone (DRQ) is an organic compound that is being studied for its potential applications in scientific research. DRQ is a quinone derivative of the antibiotic rifampicin, and is composed of two benzene rings fused to a quinone group. It has a molecular weight of 441.4 g/mol and a melting point of 95-96 °C. DRQ has attracted attention from researchers due to its unique properties, which make it a promising candidate for a variety of applications in the fields of biochemistry, physiology, and medical research.

Applications De Recherche Scientifique

Activité anti-inflammatoire

La Désacétylrifampicine Quinone a été découverte pour avoir des propriétés anti-inflammatoires significatives. Dans des études utilisant des cultures de cellules microgliales cérébrales activées par des formes fibrillaires de α-synucléine humaine recombinante, il a été observé que les prétraitements avec la this compound réduisaient la sécrétion de cytokines inflammatoires prototypiques (TNF-α, IL-6) {svg_1}.

Activité neuroprotectrice

En plus de ses propriétés anti-inflammatoires, la this compound présente également des activités neuroprotectrices. Elle s’est avérée plus efficace que la Rifampicine pour protéger les cellules neuronales des facteurs toxiques sécrétés par les microglies activées par les fibrilles d’α-synucléine {svg_2}.

Réduction du stress oxydatif

La this compound a été démontrée pour réduire l’explosion de stress oxydatif dans les cellules microgliales activées avec des agrégats fibrillaires d’α-synucléine {svg_3}. Cette propriété pourrait être particulièrement utile dans le traitement des maladies neurodégénératives où le stress oxydatif joue un rôle important.

Inhibition de la signalisation dépendante de la PI3K

Le contrôle du stress oxydatif par la this compound dépend largement de l’inhibition de la PI3K {svg_4}. Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des maladies où la signalisation dépendante de la PI3K est impliquée.

Inhibition de la signalisation non dépendante de la PI3K

En plus de la signalisation dépendante de la PI3K, la this compound inhibe également les événements de signalisation non dépendants de la PI3K {svg_5}. Ce large spectre d’action renforce encore son potentiel en tant qu’agent thérapeutique.

Traitement de la maladie de Parkinson

Compte tenu de ses propriétés anti-inflammatoires, neuroprotectrices et de sa capacité à réduire le stress oxydatif, la this compound pourrait potentiellement être utilisée dans le traitement de la maladie de Parkinson {svg_6}. Ceci est particulièrement pertinent étant donné que les formes agrégées de la protéine synaptique α-synucléine ont été proposées pour agir comme un déclencheur moléculaire des processus inflammatoires microgliaux et de la neurodégénérescence dans la maladie de Parkinson {svg_7}.

Mécanisme D'action

Target of Action

Desacetyl Rifampicin Quinone, a metabolite of Rifampicin, primarily targets the DNA-dependent RNA polymerase (RNAP) in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

Desacetyl Rifampicin Quinone interacts with its target by binding to the β-subunit of the RNAP . This binding suppresses RNA synthesis, thereby inhibiting the growth and replication of the bacteria . It is active against both extracellular and intracellular organisms, even when replication is slow .

Biochemical Pathways

The primary biochemical pathway affected by Desacetyl Rifampicin Quinone is the RNA synthesis pathway . By inhibiting RNAP, it disrupts the transcription process, leading to a halt in protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

Desacetyl Rifampicin Quinone’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Hepatic esterases metabolize Rifampicin into Desacetyl Rifampicin . Both Rifampicin and its metabolite undergo biliary excretion, with only about 17% of Rifampicin recovered unchanged in urine . The apparent clearance of Rifampicin and Desacetyl Rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults .

Result of Action

The result of Desacetyl Rifampicin Quinone’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it prevents the production of essential proteins, leading to the death of the bacteria .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of Desacetyl Rifampicin Quinone. Factors such as malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy . Furthermore, Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting .

Safety and Hazards

Orientations Futures

Rifampicin and its derivative, Rifampicin Quinone, have shown anti-inflammatory and neuroprotective activities in brain microglial cell cultures activated by fibrillary forms of recombinant human αS . This suggests potential future directions for the use of these compounds in treating neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Desacetyl Rifampicin Quinone plays a significant role in biochemical reactions, primarily due to its redox activity. The quinone structure allows it to participate in electron transfer reactions, making it an effective antioxidant. Desacetyl Rifampicin Quinone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of microglial cells by reducing the secretion of inflammatory cytokines such as TNF-α and IL-6 . This interaction is crucial in mitigating neuroinflammation and protecting neuronal cells from oxidative stress.

Cellular Effects

Desacetyl Rifampicin Quinone exerts several effects on different cell types and cellular processes. In microglial cells, it reduces the inflammatory response induced by α-synuclein fibrillary aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly those involving PI3K, by inhibiting both PI3K-dependent and non-PI3K-dependent signaling events . Additionally, Desacetyl Rifampicin Quinone impacts gene expression by modulating the transcription of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

At the molecular level, Desacetyl Rifampicin Quinone exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in inflammatory signaling pathways, such as PI3K . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers. Furthermore, Desacetyl Rifampicin Quinone can form stable complexes with biomolecules, enhancing its antioxidant properties. The compound also modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of genes related to inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl Rifampicin Quinone have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that Desacetyl Rifampicin Quinone maintains its anti-inflammatory and neuroprotective effects over extended periods . Its degradation products may exhibit different biochemical properties, which could impact its overall efficacy.

Dosage Effects in Animal Models

The effects of Desacetyl Rifampicin Quinone vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound enhance its anti-inflammatory and neuroprotective effects without causing significant toxicity . At extremely high doses, Desacetyl Rifampicin Quinone may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Desacetyl Rifampicin Quinone is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert it into its active form . The compound undergoes biliary excretion, with a portion being reabsorbed through enterohepatic circulation . This recycling process enhances the bioavailability of Desacetyl Rifampicin Quinone, allowing it to exert prolonged therapeutic effects. Additionally, the compound interacts with various cofactors and enzymes involved in redox reactions, further contributing to its antioxidant properties.

Transport and Distribution

Within cells and tissues, Desacetyl Rifampicin Quinone is transported and distributed through specific mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by cells via transporters and accumulates in specific tissues, such as the liver and brain . This targeted distribution enhances its therapeutic potential, particularly in treating neurodegenerative diseases.

Subcellular Localization

Desacetyl Rifampicin Quinone exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in redox reactions . The compound may also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Additionally, Desacetyl Rifampicin Quinone can localize to specific organelles, such as mitochondria, where it exerts its antioxidant effects and protects against oxidative damage .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifampicin Quinone involves the oxidation of Rifampicin to form Desacetyl Rifampicin, followed by the oxidation of Desacetyl Rifampicin to form Desacetyl Rifampicin Quinone.", "Starting Materials": [ "Rifampicin", "Oxidizing agent (e.g. potassium permanganate, sodium hypochlorite)", "Solvent (e.g. methanol, ethanol)" ], "Reaction": [ "Rifampicin is dissolved in a suitable solvent.", "An oxidizing agent is added to the solution and the mixture is stirred at a suitable temperature and for a suitable time to oxidize Rifampicin to Desacetyl Rifampicin.", "The resulting solution is filtered to remove any solid impurities.", "The Desacetyl Rifampicin is then dissolved in a suitable solvent.", "An oxidizing agent is added to the solution and the mixture is stirred at a suitable temperature and for a suitable time to oxidize Desacetyl Rifampicin to Desacetyl Rifampicin Quinone.", "The resulting solution is filtered to remove any solid impurities.", "The Desacetyl Rifampicin Quinone is then isolated and purified using standard techniques such as chromatography or recrystallization." ] } | |

| 65110-92-1 | |

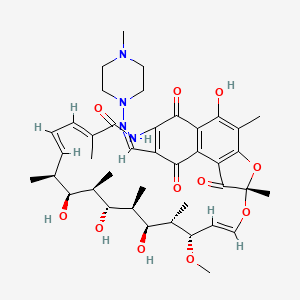

Formule moléculaire |

C41H54N4O11 |

Poids moléculaire |

778.9 g/mol |

Nom IUPAC |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |

InChI |

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19?/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |

Clé InChI |

KMMWXQUVSZKIMQ-HMBQYXEWSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)\C |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

Synonymes |

25-Deacetyl-1,4-didehydro-1,4-dideoxy-3-[[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; 25-Desacetylrifampin Quinone; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)